molecular formula C10H6INO2S B8812875 2-Iodo-4-phenylthiazole-5-carboxylic acid

2-Iodo-4-phenylthiazole-5-carboxylic acid

Cat. No. B8812875
M. Wt: 331.13 g/mol
InChI Key: NMAAXIBMDGAPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4-phenylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6INO2S and its molecular weight is 331.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-4-phenylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-phenylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Iodo-4-phenylthiazole-5-carboxylic acid

Molecular Formula

C10H6INO2S

Molecular Weight

331.13 g/mol

IUPAC Name

2-iodo-4-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H6INO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14)

InChI Key

NMAAXIBMDGAPGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)I)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-iodo-4-phenyl-1,3-thiazole-5-carboxylate (5 g, 13.9 mmol) was dissolved in 96% ethanol (30 ml), treated with solid sodium hydroxide (1.1 g) and stirred at room temperature for 1 hour. The solution was acidified with 3 N HCl solution, and extracted with ethyl acetate (5×50 ml). The organic layers were combined, dried over Na2SO4 and evaporated to give the title compound as a solid. Yield: 92% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

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